molecular formula C16H10ClNO2 B11838050 2-Chloro-5-(naphthalen-1-yl)nicotinic acid

2-Chloro-5-(naphthalen-1-yl)nicotinic acid

Cat. No.: B11838050
M. Wt: 283.71 g/mol
InChI Key: BBHBULUJAPMDTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(naphthalen-1-yl)nicotinic acid is an organic compound with the molecular formula C16H10ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 5-position is replaced by a naphthalen-1-yl group.

Preparation Methods

The preparation of 2-Chloro-5-(naphthalen-1-yl)nicotinic acid typically involves multi-step synthetic routes. One common method includes the functionalization of naphthalene followed by coupling with nicotinic acid. The reaction conditions often involve the use of organic solvents such as ethanol or acetone . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production .

Chemical Reactions Analysis

2-Chloro-5-(naphthalen-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5-(naphthalen-1-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(naphthalen-1-yl)nicotinic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

2-Chloro-5-(naphthalen-1-yl)nicotinic acid can be compared with other similar compounds such as:

    5-(Naphthalen-1-yl)nicotinic acid: Similar structure but lacks the chlorine atom at the 2-position.

    Nicotinic acid derivatives: Various derivatives with different substituents at the 2 and 5 positions.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

2-chloro-5-naphthalen-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO2/c17-15-14(16(19)20)8-11(9-18-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,19,20)

InChI Key

BBHBULUJAPMDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(N=C3)Cl)C(=O)O

Origin of Product

United States

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